2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride
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Overview
Description
2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an amino group, a methylamino group, and a phenyl ring, making it a versatile compound in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride typically involves the reaction of 4-(methylamino)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the acidification of the amine with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[4-(dimethylamino)phenyl]propanoic acid dihydrochloride
- 2-amino-3-[4-(ethylamino)phenyl]propanoic acid dihydrochloride
- 2-amino-3-[4-(methoxyamino)phenyl]propanoic acid dihydrochloride
Uniqueness
2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
174847-65-5 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.